“2-Bromo-1-(3,4-dimethylphenyl)propan-1-one” is a chemical compound with the empirical formula C11H13BrO . It has a molecular weight of 241.12 g/mol . The compound is solid in form .
The molecular structure of “2-Bromo-1-(3,4-dimethylphenyl)propan-1-one” can be represented by the SMILES string O=C(C(C)Br)C1=CC(C)=C(C)C=C1
. The InChI representation is 1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3
.
The physical and chemical properties of “2-Bromo-1-(3,4-dimethylphenyl)propan-1-one” include a molecular weight of 241.12 g/mol . The compound has a complexity of 191 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The topological polar surface area is 17.1 Ų .
The synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one typically involves the bromination of 1-(3,4-dimethylphenyl)propan-1-one []. While the specific brominating agent and reaction conditions were not explicitly mentioned in the provided literature, typical reagents for alpha-bromination of ketones include bromine (Br2), N-bromosuccinimide (NBS), or copper(II) bromide (CuBr2).
The primary application of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one in the provided literature is its use as a building block in the synthesis of various thiazole derivatives []. This reaction typically involves the reaction of the alpha-bromoketone with different thiourea derivatives or other sulfur-containing nucleophiles. The reaction proceeds through a nucleophilic substitution mechanism where the sulfur atom attacks the electrophilic alpha-carbon, displacing the bromine atom and leading to the formation of the thiazole ring.
The primary application of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, as described in the provided literature, is its use as a synthetic intermediate in the preparation of novel thiazole derivatives []. These thiazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4